N-cyclopentylbenzenesulfonamide
Description
N-Cyclopentylbenzenesulfonamide (molecular formula: C₁₁H₁₅NO₂S; molecular weight: 225.31 g/mol) is a sulfonamide derivative characterized by a cyclopentyl group attached to the nitrogen atom of the benzenesulfonamide core. It is synthesized via electrochemical methods in continuous-flow systems, achieving a 73% yield at 3.4 V within 5 minutes . Key properties include:
- Melting Point: 73–74°C (consistent with literature values) .
- Spectroscopic Data:
- High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at 226.0901 (calculated: 226.0897) .
The cyclopentyl substituent confers conformational rigidity, influencing solubility and reactivity compared to other alkyl or aryl substituents.
Properties
IUPAC Name |
N-cyclopentylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,11-8-2-1-3-9-11)12-10-6-4-5-7-10/h1-3,8-10,12H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLOAFWBQNEOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclopentylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C5H9NH2→C6H5SO2NHC5H9+HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the substituent introduced.
Scientific Research Applications
N-cyclopentylbenzenesulfonamide has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria by acting as a competitive antagonist of p-aminobenzoic acid (PABA). This inhibition disrupts the production of DNA and other essential biomolecules, leading to bacterial cell death.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Research Findings
Cycloalkane Substituents: Cyclopentyl and cyclohexyl groups enhance thermal stability compared to linear alkyl chains.
Hydrogen Bonding: Hydroxyl or amino substituents (e.g., 4-hydroxyphenyl derivatives) improve aqueous solubility and crystalline packing .
Biological Relevance : Sulfonamides with aromatic substituents (e.g., benzyl or chlorophenyl groups) are prioritized in antimicrobial and anti-inflammatory drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
